molecular formula C5H4I2N2O B1505160 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride CAS No. 856965-98-5

2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride

Cat. No.: B1505160
CAS No.: 856965-98-5
M. Wt: 361.91 g/mol
InChI Key: KXRRMNXQTKVPSM-UHFFFAOYSA-N
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Description

2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride is a chemical compound with the molecular formula C5H4I2N2O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 4 hydrogen atoms, 2 iodine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis of Anticancer Agents

The compound has been explored in the synthesis pathways leading to potential anticancer agents. For instance, derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are synthesized using related pyridine compounds, have shown effects on the proliferation and mitotic index of cultured L1210 cells and upon the survival of mice bearing P388 leukemia (C. Temple et al., 1983).

Chromogenic Reagent for Metal Determination

2-Amino-3-hydroxypyridine derivatives serve as chromogenic reagents for the spectrophotometric determination of metals like osmium, forming colored complexes based on the pH of solutions. This application showcases the compound's utility in analytical chemistry for sensitive and selective metal ion detection (Y. L. Mehta et al., 1976).

Facilitation of Selective Chemical Reactions

Research indicates that the compound and its derivatives can mediate selective chemical reactions, such as the stereoselective photodimerization of 2-aminopyridine hydrochloride. When combined with specific hosts like cucurbit[7]uril, it undergoes a [4+4] photodimerization reaction to yield unique products. This demonstrates its potential in organic synthesis and the development of new chemical methodologies (Ruibing Wang et al., 2006).

Properties

IUPAC Name

6-amino-3,5-diiodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4I2N2O/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRRMNXQTKVPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4I2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704524
Record name 6-Amino-3,5-diiodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856965-98-5
Record name 6-Amino-3,5-diiodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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